

Application Notes and Protocols: 1,3,5-Tris(dibromomethyl)benzene in Supramolecular Chemistry

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Compound of Interest

Compound Name: 1,3,5-Tris(dibromomethyl)benzene

Cat. No.: B158571

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Introduction

1,3,5-Tris(dibromomethyl)benzene (TDBMB) is a unique C₃-symmetric building block increasingly utilized in supramolecular chemistry and materials science.^[1] Its rigid core and six highly reactive benzylic bromine atoms make it an exceptional candidate for the construction of complex, three-dimensional supramolecular architectures. The dibromomethyl groups are highly susceptible to nucleophilic substitution, enabling the formation of diverse structures such as porous organic polymers, molecular cages, and covalent organic frameworks (COFs).^[1] This document provides detailed application notes and experimental protocols for the use of TDBMB in the synthesis of such supramolecular structures.

Key Applications

The primary application of **1,3,5-Tris(dibromomethyl)benzene** in supramolecular chemistry lies in its role as a versatile cross-linking agent and a fundamental building block for creating extended, networked structures.^[1] Its trifunctional nature allows for the precise tailoring of porosity in advanced materials, which have significant potential for selective gas adsorption, particularly for carbon dioxide and hydrogen.^[2]

Key application areas include:

- **Porous Organic Polymers (POPs):** TDBMB can be reacted with various linkers to form microporous polymers with high surface areas. These materials are promising for applications in gas storage and separation.
- **Molecular Cages:** The C₃ symmetry of TDBMB is ideal for the bottom-up synthesis of discrete, hollow molecular cages. These cages can encapsulate guest molecules and have potential applications in drug delivery and catalysis.
- **Covalent Organic Frameworks (COFs):** As a key node, TDBMB can be used to construct crystalline, porous frameworks with predictable topologies and tunable properties.

Data Presentation

Physicochemical Properties of 1,3,5-Tris(dibromomethyl)benzene

Property	Value	Reference
CAS Number	1889-66-3	[2](--INVALID-LINK--)
Molecular Weight	593.6 g/mol	[2](--INVALID-LINK--)
Molecular Formula	C ₉ H ₆ Br ₆	[3]
Appearance	Colorless needle crystals	[3]
¹ H NMR (500 MHz, Chloroform-d)	δ 7.75 (s, 3H), 6.66 (s, 3H)	[3]

Crystallographic Data for 1,3,5-Tris(dibromomethyl)benzene

Parameter	Value	Reference
Crystal system	Hexagonal	[3]
Space group	P6 ₃ /m	[3]
a (Å)	8.8911(3)	[3]
c (Å)	10.6847(5)	[3]
V (Å ³)	731.48(6)	[3]
Z	2	[3]
Temperature (K)	293	[3]

Experimental Protocols

Protocol 1: Synthesis of 1,3,5-Tris(dibromomethyl)benzene

This protocol is adapted from a published procedure for the synthesis of **1,3,5-Tris(dibromomethyl)benzene**.[\[3\]](#)

Materials:

- 1,3,5-trimethylbenzene
- N-bromosuccinimide (NBS)
- Dibenzoyl peroxide
- Benzene
- Ethanol/hexane mixture

Procedure:

- In a round-bottom flask, combine 1,3,5-trimethylbenzene (15 mmol), N-bromosuccinimide (90 mmol), and dibenzoyl peroxide (3 mmol) in benzene (120 mL).

- Stir the mixture at 80 °C for 30 minutes.
- Reflux the solution under a nitrogen atmosphere for 4 hours.
- Allow the solution to cool to room temperature and then filter to remove the succinimide byproduct.
- Concentrate the organic phase under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography.
- Obtain colorless needle crystals of **1,3,5-Tris(dibromomethyl)benzene** by slow evaporation from an ethanol/hexane solution.[\[3\]](#)

Expected Yield: Not explicitly stated in the reference, but this is a standard radical bromination reaction.

Protocol 2: General Procedure for the Synthesis of Porous Organic Polymers (POPs) using **1,3,5-Tris(dibromomethyl)benzene**

This is a generalized protocol based on the known reactivity of TDBMB and related compounds in forming POPs. Specific reaction conditions may need to be optimized depending on the chosen linker.

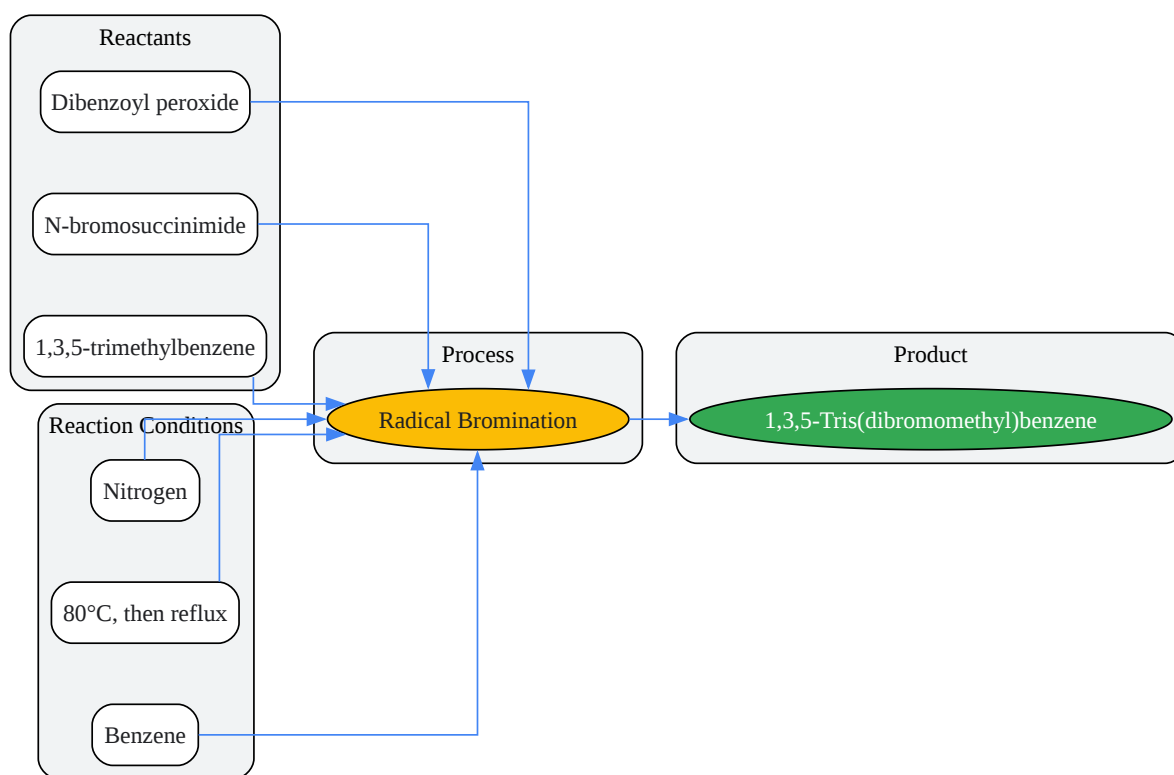
Materials:

- **1,3,5-Tris(dibromomethyl)benzene** (TDBMB)
- A suitable linker molecule (e.g., a diamine or dithiol)
- A suitable solvent (e.g., anhydrous DMF or THF)
- A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)

Procedure:

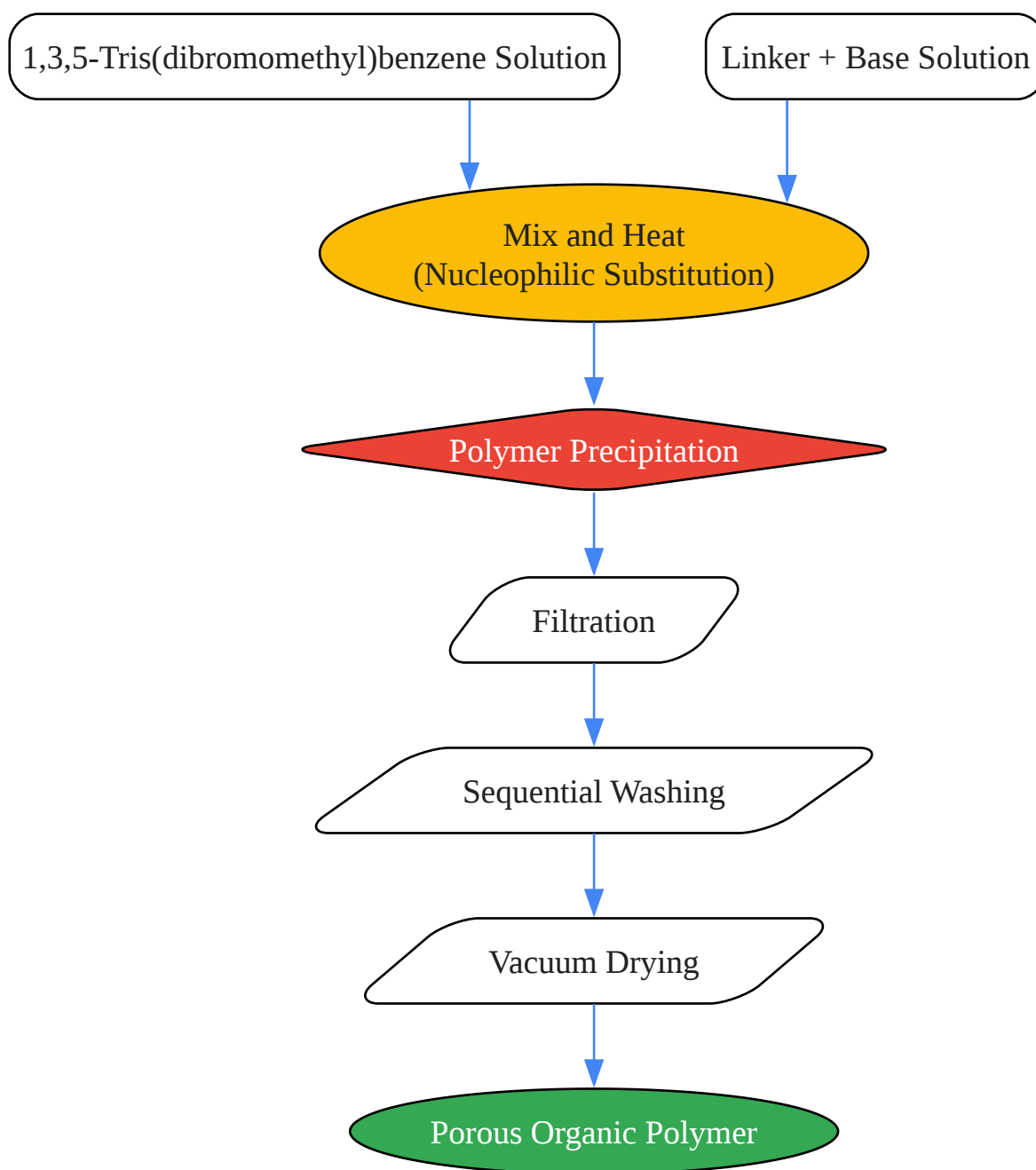
- In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve **1,3,5-Tris(dibromomethyl)benzene** (1 equivalent) in the chosen anhydrous solvent.
- In a separate flask, dissolve the linker molecule (3 equivalents for a 1:2 molar ratio of TDBMB to linker functional groups) in the same anhydrous solvent.
- To the linker solution, add the non-nucleophilic base (e.g., 6 equivalents).
- Slowly add the TDBMB solution to the linker solution at room temperature with vigorous stirring.
- Heat the reaction mixture to a temperature appropriate for the specific nucleophilic substitution (typically between 60-100 °C) and stir for 24-72 hours.
- After cooling to room temperature, the precipitated polymer is collected by filtration.
- Wash the polymer sequentially with the reaction solvent, water, and other organic solvents (e.g., methanol, acetone, chloroform) to remove unreacted monomers and oligomers.
- Dry the resulting porous organic polymer under vacuum at an elevated temperature (e.g., 120 °C) for 24 hours.

Visualizations



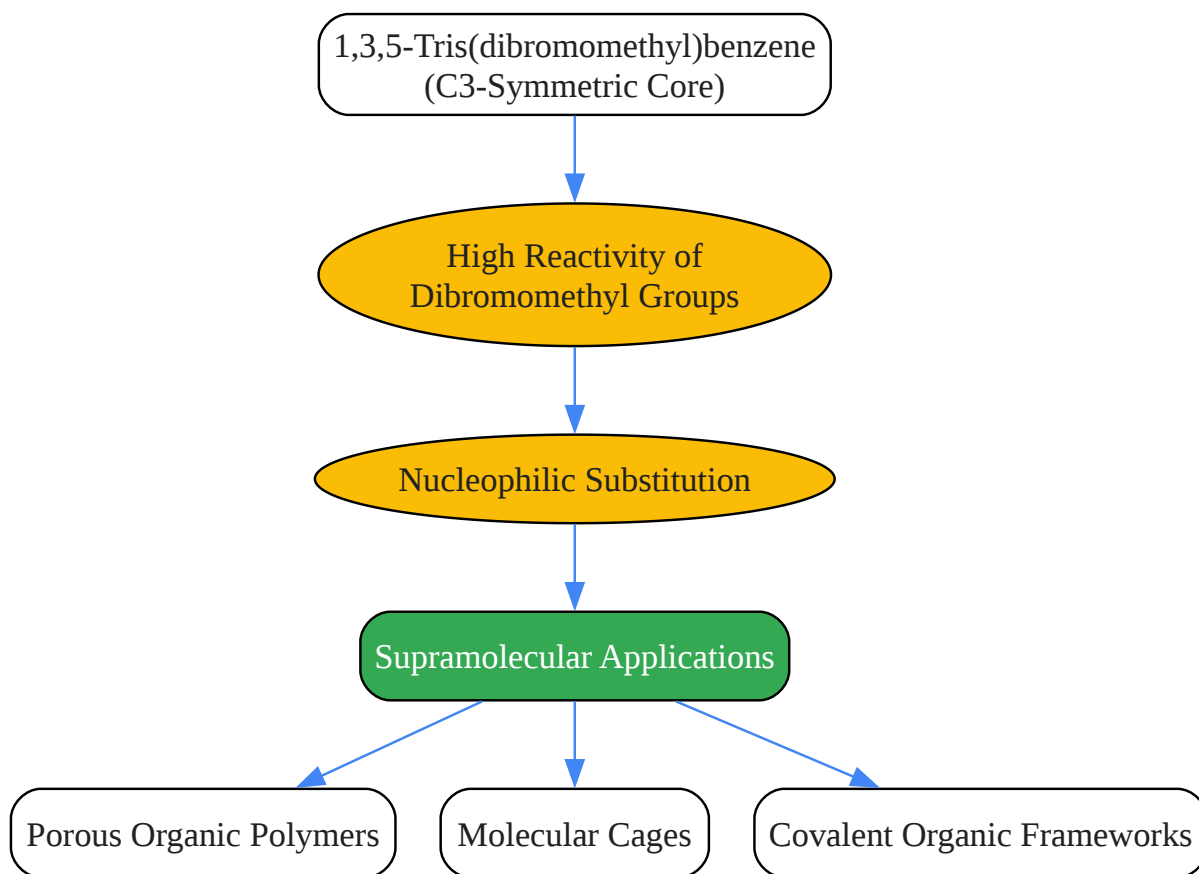
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Caption: Synthetic pathway for **1,3,5-Tris(dibromomethyl)benzene**.



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Caption: General workflow for porous organic polymer synthesis.



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Caption: Relationship of TDBMB properties to its applications.

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References

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